2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid
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Overview
Description
Novel inhibitor of the KRS-67LR interaction; High Quality Biochemicals for Research Uses
Scientific Research Applications
Versatile Chemistry and Biological Activity :
- The chemistry of compounds containing benzothiazole is quite extensive, showcasing a wide range of properties such as spectroscopic properties, structures, and biological activities. These compounds exhibit a variety of roles in biological systems and have potential in electrochemical applications (Boča et al., 2011).
Pharmaceutical Applications :
- Benzothiazole derivatives are known for their broad spectrum of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, 2-arylbenzothiazoles are being explored as potential antitumor agents. This highlights the therapeutic significance of the benzothiazole nucleus in the field of drug discovery and development (Kamal et al., 2015).
Synthetic Methodologies and Biological Relevance :
- The synthesis methods and biological relevance of 2-arylthio-benzazoles (including benzothiazoles) have attracted significant attention due to their diverse biological and pharmacological properties. The general and applicable synthesis methods, along with the broad substrate scope, make these compounds highly relevant in medicinal chemistry (Vessally et al., 2018).
Structural Activity Relationship in Medicinal Chemistry :
- Benzothiazole and its derivatives show remarkable pharmacological activities such as antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. The structural variations, particularly substitution at specific carbon atoms, significantly contribute to the biological activities of these compounds, making them a rapidly developing and intriguing compound in medicinal chemistry (Bhat & Belagali, 2020).
properties
CAS RN |
1043705-09-4 |
---|---|
Product Name |
2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid |
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.424 |
IUPAC Name |
2-[2-(4-methylbenzoyl)imino-1,3-benzothiazol-3-yl]butanoic acid |
InChI |
InChI=1S/C19H18N2O3S/c1-3-14(18(23)24)21-15-6-4-5-7-16(15)25-19(21)20-17(22)13-10-8-12(2)9-11-13/h4-11,14H,3H2,1-2H3,(H,23,24) |
InChI Key |
MEOQAXDPNCPSFW-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C |
synonyms |
2-(2-{[4-(methyl)benzoyl]imino}benzothiazol-3-yl)butanoic acid; α-Ethyl-2-[(4-methylbenzoyl)imino]-3(2H)-benzothiazoleacetic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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